N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBKHDGEXFVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(OC1=CC=C(C=C1)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-fluorophenol with 2,2-difluoroacetyl chloride to form 2,2-difluoro-2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with allylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms and the fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Routes : Pd-catalyzed α-arylation () and carbodiimide-mediated couplings () are viable for analogs. The allyl group may require protection during synthesis to prevent undesired reactions .
- Biological Activity: Fluorophenoxy groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450), while allyl groups may serve as Michael acceptors in covalent inhibitor design .
Biological Activity
N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, including antiviral and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a difluoroacetamide structure with an allyl group and a 4-fluorophenoxy moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Antiviral Activity
Recent studies have indicated that this compound exhibits promising antiviral activity. Specifically, it has been shown to inhibit the replication of various viruses, including influenza.
Mechanism of Action:
- The compound interferes with viral entry and mRNA transcription, leading to reduced levels of viral proteins in infected cells. For instance, in A549 cells infected with influenza virus A/WSN/33, the compound demonstrated an IC50 value of approximately 16.79 nM, indicating potent antiviral effects .
Table 1: Antiviral Activity Summary
| Virus | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Influenza A/WSN/33 | 16.79 | Inhibition of viral entry and mRNA transcription |
Antibacterial Activity
In addition to its antiviral properties, this compound has been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria.
Findings:
- Preliminary screenings indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.3 μM against selected bacterial strains . However, the specific activity of this compound needs further exploration.
Table 2: Antibacterial Activity Summary
| Bacterial Strain | MIC (μM) | Notes |
|---|---|---|
| Escherichia coli | 6.3 | Active against selected strains |
| Staphylococcus aureus | >100 | No significant activity observed |
Case Studies
- Influenza Virus Study : In a controlled study using A549 lung epithelial cells, this compound significantly reduced viral mRNA levels post-infection. This was corroborated by quantitative real-time PCR results showing a marked decrease in viral protein expression .
- Antibacterial Screening : A series of derivatives were synthesized and tested for antibacterial properties. While some showed promising activity, others were inactive, highlighting the need for structural optimization to enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
